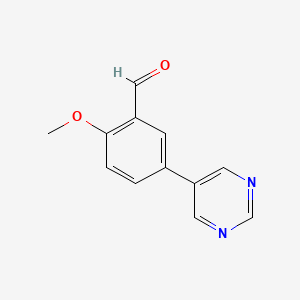

2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde

Description

Significance of Pyrimidine (B1678525) and Benzaldehyde (B42025) Moieties in Organic and Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry. As a heterocyclic aromatic organic compound, it is a fundamental component of nucleic acids—cytosine, thymine, and uracil—which are essential for life. google.comnih.gov This biological prevalence has made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is frequently found in potent, orally available drugs. nih.gov Pyrimidine derivatives exhibit a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govgsconlinepress.com The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets. nih.gov

Benzaldehyde, the simplest aromatic aldehyde, is a versatile precursor in organic synthesis. researchgate.net Its aldehyde functional group is highly reactive and participates in a wide range of chemical transformations, including condensations, oxidations, and reductions. researchgate.net In medicinal chemistry, the benzaldehyde moiety is incorporated into numerous pharmaceutical compounds and is a key building block for synthesizing a variety of therapeutic agents. nih.gov For instance, substituted benzaldehydes are precursors to chalcones, Schiff bases, and other heterocyclic compounds with demonstrated biological activities. researchgate.net

Role as a Heterocyclic Building Block and Scaffold in Chemical Synthesis

2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde serves as a valuable heterocyclic building block in chemical synthesis. Heterocyclic compounds are essential in the development of new materials and pharmaceuticals. researchgate.net The title compound offers multiple reactive sites for further chemical modification. The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build larger molecular frameworks. The pyrimidine ring can undergo substitution reactions, and the methoxy (B1213986) group on the benzaldehyde ring can influence the electronic properties and reactivity of the molecule.

The synthesis of such a bifunctional molecule would likely involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bond between the pyrimidine and benzaldehyde rings. mdpi.compreprints.orgnih.govnih.govresearchgate.net This method is widely used in the pharmaceutical industry for its efficiency and tolerance of various functional groups. preprints.org Once synthesized, this compound can be utilized to create a library of derivative compounds for screening in drug discovery programs.

Overview of Research Trajectories for Related Chemical Compounds

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of structurally similar compounds provide insight into its potential applications.

Anticancer Agents: A significant area of research for pyrimidine-benzaldehyde derivatives is in oncology. Many studies have focused on synthesizing and evaluating these compounds as inhibitors of various protein kinases, which are often dysregulated in cancer. For example, pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated as novel inhibitors of the epidermal growth factor receptor (EGFR), with some compounds showing potent activity against mutant forms of the receptor that are resistant to existing therapies. nih.gov

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Pyrimidine derivatives have a long history of use as antimicrobial drugs. nih.govscirp.org Research into novel pyrimidine-containing compounds, including those with benzaldehyde functionalities, continues to be an active field. For instance, novel pyrimidine analogs have demonstrated significant potential against various bacterial and fungal strains. nih.gov

Table 1: Examples of Biologically Active Pyrimidine-Benzaldehyde Derivatives

| Compound Class | Biological Activity | Research Focus |

| Pyrido[2,3-d]pyrimidines | Anticancer | EGFR Kinase Inhibition |

| Thieno[2,3-d]pyrimidines | Anticancer | EGFR Kinase Inhibition |

| Substituted Pyrimidines | Antimicrobial | Overcoming Antibiotic Resistance |

| Fused Pyrimidines | Anti-inflammatory, Analgesic | Development of Novel NSAIDs |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-pyrimidin-5-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12-3-2-9(4-10(12)7-15)11-5-13-8-14-6-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQNEGKTJZGCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=CN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190271-69-3 | |

| Record name | 2-methoxy-5-(pyrimidin-5-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 Methoxy 5 Pyrimidin 5 Yl Benzaldehyde and Its Derivatives

Direct Synthetic Approaches to 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde

Two primary Suzuki coupling strategies can be envisaged for the synthesis of the target compound:

Strategy A: The coupling of pyrimidin-5-ylboronic acid with a halogenated 2-methoxy-5-formylbenzene, such as 5-bromo-2-methoxybenzaldehyde.

Strategy B: The coupling of 5-bromopyrimidine (B23866) with 2-methoxy-5-formylphenylboronic acid.

Both pathways are viable, and the choice of reactants would likely depend on the commercial availability and stability of the respective boronic acids and halogenated precursors. The synthesis of pyrimidylboronic acids has been successfully demonstrated, involving lithium-halogen exchange on a bromopyrimidine followed by quenching with a borate (B1201080) ester. rsc.org This makes Strategy A a well-precedented approach.

The general conditions for such Suzuki-Miyaura couplings typically involve a palladium catalyst, a base, and a suitable solvent system. rsc.orgmdpi.com Microwave-assisted protocols have also been shown to be highly efficient for coupling reactions involving pyrimidine (B1678525) scaffolds, potentially reducing reaction times and improving yields. nih.govrsc.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Pyrimidin-5-ylboronic acid | 5-Bromo-2-methoxybenzaldehyde | Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ | Na₂CO₃ or K₃PO₄ | 1,4-Dioxane/Water | rsc.orgmdpi.com |

| 5-Bromopyrimidine | 2-Methoxy-5-formylphenylboronic acid | Pd(PPh₃)₄ or XPhosPdG2 | K₃PO₄ or KF | 1,4-Dioxane or Toluene | nih.govnih.gov |

Synthesis of Pyrimidine Derivatives Incorporating Methoxybenzaldehyde Moieties

Condensation Reactions with Variously Substituted Methoxybenzaldehydes

Condensation reactions provide a straightforward method for incorporating methoxybenzaldehyde moieties into larger pyrimidine-containing structures, typically through the formation of an imine (Schiff base) linkage. This approach is particularly useful when the pyrimidine core possesses a primary amine or hydrazine (B178648) functionality.

Research has demonstrated the synthesis of novel pyrazolopyrimidine-4-hydrazide derivatives through the reaction of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine with various substituted methoxybenzaldehydes. researchgate.net The reaction proceeds by the condensation of the hydrazinyl group with the aldehyde carbonyl, resulting in the formation of a hydrazone. This method allows for the facile introduction of a diverse range of methoxy-substituted phenyl rings onto the pyrimidine scaffold. researchgate.net The absence of aldehyde (CHO) and amino (NH₂) stretching vibrations in the FTIR spectra, and the appearance of a new band for the azomethine (HC=N) group, confirms the successful formation of the condensed product. researchgate.net

| Pyrimidine Precursor | Methoxybenzaldehyde Derivative | Resulting Linkage | Reference |

|---|---|---|---|

| 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine | 4-Methoxybenzaldehyde | Hydrazone (C=N-N) | researchgate.net |

| 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine | 2,4-Dimethoxybenzaldehyde (B23906) | Hydrazone (C=N-N) | researchgate.net |

| 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine | 3,4,5-Trimethoxybenzaldehyde | Hydrazone (C=N-N) | researchgate.net |

Cyclization Reactions for Fused Pyrimidine Systems

The methoxybenzaldehyde moiety can be incorporated during the initial synthesis of a pyrimidine ring, which can then undergo subsequent cyclization reactions to form fused heterocyclic systems. These fused systems, such as triazolopyrimidines, often exhibit significant biological activity.

A common strategy involves preparing a substituted pyrimidine that contains a reactive functional group, which can then be used to build the new fused ring. For instance, a 4-amino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile can be prepared from 2-(4-methoxybenzylidene)malononitrile. nih.gov This aminopyrimidine can be converted to a hydrazino derivative, which serves as a key intermediate. The reaction of this hydrazino-pyrimidine with various electrophilic reagents, such as triethyl orthoformate or nitrous acid, leads to the cyclization and formation of a fused triazole ring, yielding rsc.orgnih.govmdpi.comtriazolo[4,3-c]pyrimidine derivatives. nih.gov

| Pyrimidine Intermediate | Cyclizing Reagent | Fused System Formed | Reference |

|---|---|---|---|

| 4-Hydrazino-6-(4-methoxyphenyl)-2-(benzylthio)pyrimidine-5-carbonitrile | Triethyl orthoformate | rsc.orgnih.govmdpi.comTriazolo[4,3-c]pyrimidine | nih.gov |

| 4-Hydrazino-6-(4-methoxyphenyl)-2-(benzylthio)pyrimidine-5-carbonitrile | Acetic Anhydride | rsc.orgnih.govmdpi.comTriazolo[4,3-c]pyrimidine | nih.gov |

| 4-Hydrazino-6-(4-methoxyphenyl)-2-(benzylthio)pyrimidine-5-carbonitrile | Carbon Disulfide | rsc.orgnih.govmdpi.comTriazolo[4,3-c]pyrimidine-3-thiol | nih.gov |

Multicomponent Reaction Strategies for Pyrimidine Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substructures from each starting material. MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Aldehydes, including various methoxybenzaldehydes, are common components in MCRs for the synthesis of pyrimidine and fused-pyrimidine scaffolds.

The Biginelli reaction is a classic example of an MCR that produces dihydropyrimidines. While not directly yielding the title compound, it exemplifies the strategy of using an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to construct the pyrimidine core. This approach can be adapted to synthesize a wide array of pyrimidine derivatives by varying the three components. For example, the reaction between an aromatic aldehyde, malononitrile, and (thio)barbituric acid is a common MCR for producing fused pyrano[2,3-d]pyrimidine systems. Theoretical studies on related MCRs, such as the synthesis of pyrido[2,3-d]pyrimidines, suggest a mechanism involving an initial Knoevenagel condensation between the aldehyde and an active methylene (B1212753) compound, followed by a Michael addition and subsequent cyclization.

| Component 1 | Component 2 | Component 3 | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Aryl Aldehyde | Malononitrile | (Thio)barbituric acid | Pyrano[2,3-d]pyrimidine | tandfonline.com |

| Benzaldehyde (B42025) | Meldrum's acid | 6-Aminouracil | Pyrido[2,3-d]pyrimidine (B1209978) | tandfonline.com |

| Benzaldehyde | Ethyl acetoacetate | Urea | Dihydropyrimidine (B8664642) | tandfonline.com |

Catalytic Methods in the Synthesis of Related Compounds

Exploration of Hybrid Catalysts

The development of novel catalysts is crucial for advancing synthetic methodologies, offering improvements in yield, selectivity, and environmental sustainability. Hybrid catalysts, which combine features of different catalyst types (e.g., organocatalysts and metal catalysts, or homogeneous and heterogeneous catalysts), are an emerging area of research.

In the synthesis of pyrimidine-related fused heterocycles, various hybrid catalysts have been explored. For instance, the one-pot multicomponent synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds has been achieved using a range of catalytic systems, including organocatalysts, heterogeneous metal catalysts, nanocatalysts, and ionic liquids. One specific example is the use of a supported heterogeneous catalyst, Fe₃O₄@SiO₂-BenzIm-Fc[Cl]/ZnCl₂, for the synthesis of pyran-annulated heterocyclic scaffolds. This catalyst combines a magnetic nanoparticle core (Fe₃O₄) for easy separation, a silica (B1680970) shell, and a functionalized ionic liquid/metal complex as the active catalytic site. Such hybrid systems offer advantages like high efficiency and catalyst recyclability, aligning with the principles of green chemistry.

| Reaction Type | Catalyst | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Three-component reaction of aryl aldehydes, malononitrile, and orcinol | Fe₃O₄@SiO₂-BenzIm-Fc[Cl]/ZnCl₂ | Supported heterogeneous, magnetic, reusable | Pyran-annulated bis-heterocycles | tandfonline.com |

Metal-Catalyzed Coupling Reactions

The construction of the biaryl linkage between the benzaldehyde and pyrimidine rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving this transformation efficiently and with high selectivity.

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds. The synthesis of this compound can be readily achieved by coupling a pyrimidine-based organoboron reagent with a substituted benzaldehyde, or vice versa. A common approach involves the reaction of 5-bromopyrimidine with 2-methoxy-5-formylphenylboronic acid, or alternatively, pyrimidin-5-ylboronic acid with 5-bromo-2-methoxybenzaldehyde. researchgate.neteurekaselect.com The reaction is catalyzed by a palladium complex, typically with a phosphine (B1218219) ligand, in the presence of a base. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. kochi-tech.ac.jp

Buchwald-Hartwig Amination: While the Suzuki coupling is used to form the core structure, the Buchwald-Hartwig amination is invaluable for synthesizing derivatives of this compound. researchgate.netnih.gov This palladium-catalyzed reaction forms carbon-nitrogen bonds, allowing for the introduction of various amino groups onto the pyrimidine ring of a suitable precursor. rsc.orgthieme-connect.com For instance, a chloro- or bromo-substituted pyrimidine precursor can be coupled with a wide range of primary or secondary amines to generate a library of aminated derivatives. nih.govacs.org This reaction is known for its broad substrate scope and functional group tolerance.

| Reaction Type | Coupling Partners | Catalyst/Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine Ligand | Na₂CO₃, K₂CO₃, KF | Toluene, Dioxane, THF/H₂O | Good to Excellent |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd₂(dba)₃/Xantphos or other phosphines | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Moderate to Good |

Derivatization and Functionalization Strategies

The structure of this compound offers multiple sites for chemical modification, making it an excellent scaffold for creating diverse molecular architectures. The aldehyde group is a particularly reactive handle for a wide array of transformations. researchgate.net Additionally, the aromatic rings can be subjected to further functionalization, although the aldehyde group often directs these reactions. acs.orgnih.gov

Alkylation and Acylation Reactions

The functional groups on this compound allow for various alkylation and acylation reactions to generate a range of derivatives.

Alkylation: The aldehyde group can be converted into a secondary alcohol via alkylation using organometallic reagents such as Grignard or organolithium compounds. niscpr.res.in This reaction adds an alkyl or aryl group to the carbonyl carbon. Subsequent oxidation can then yield a ketone. Friedel-Crafts alkylation of the aromatic rings is also a possibility, though the directing effects of the existing substituents and the potential for side reactions must be carefully considered. researchgate.netyoutube.com

Acylation: While direct acylation of the electron-deficient pyrimidine ring can be challenging, it is possible under specific conditions, often involving metalation. youtube.com More commonly, functional groups introduced onto the scaffold can be acylated. For example, if the aldehyde is converted to an amino group via reductive amination, the resulting amine can be readily acylated to form amides. Acylation of pyrimidine derivatives, particularly those with amino or hydroxyl groups, has been reported. rsc.orgnih.govnih.gov

Schiff Base Formation

One of the most straightforward and high-yielding derivatization strategies for this compound is the formation of Schiff bases (or imines). This reaction involves the condensation of the aldehyde functional group with a primary amine, typically under mild, acid-catalyzed conditions, to form a carbon-nitrogen double bond. jetir.orgresearchgate.net

The reaction is versatile, allowing for the incorporation of a vast array of chemical moieties by simply varying the primary amine used. rsc.orgjecst.org A diverse range of aliphatic and aromatic amines can be employed, leading to a large library of Schiff base derivatives with varied steric and electronic properties. This reaction is often a key step in the synthesis of more complex heterocyclic systems and molecules with potential biological activity.

| Aldehyde | Amine | Conditions | Product Type |

|---|---|---|---|

| m-Nitrobenzaldehyde | p-Chloroaniline | Ethanol, Glacial Acetic Acid (cat.), Reflux | Iminobenzyl Aniline |

| p-Methoxybenzaldehyde | 4-Amino-5-methyl-4H-s-triazole-3-thiol | Boiling Acetic Acid | Triazole Schiff Base |

| Benzaldehyde | 2,5-dichloroaniline | Neutral, Alcoholic Solution | N-benzylidene-dichloroaniline |

Process Development and Optimization in Large-Scale Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a large-scale industrial process requires careful optimization of multiple parameters to ensure efficiency, cost-effectiveness, safety, and reproducibility. numberanalytics.com

For a Suzuki-Miyaura coupling, key areas for optimization include:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary economic driver. This involves screening different ligands and pre-catalysts to find a system with the highest turnover number (TON) and turnover frequency (TOF). rsc.org

Reaction Conditions: Parameters such as temperature, reaction time, and the choice of base and solvent must be fine-tuned. The use of more environmentally benign solvents and milder conditions is often a goal.

Work-up and Purification: On a large scale, chromatographic purification is often impractical. Developing robust crystallization or extraction procedures is crucial for isolating the product with high purity. researchgate.net Techniques for removing residual palladium to parts-per-million (ppm) levels are also critical, especially for pharmaceutical intermediates. scite.ai

Automated systems and Design of Experiments (DoE) methodologies are increasingly used to efficiently explore the reaction parameter space and identify optimal conditions for scale-up. rsc.org

Utility in Compound Library Generation and High-Throughput Synthesis

This compound is an ideal scaffold for the generation of compound libraries used in high-throughput screening (HTS), a cornerstone of modern drug discovery. Its structure contains a central core that can be systematically decorated with diverse chemical functionalities.

The aldehyde group is particularly well-suited for automated parallel synthesis. It can be readily converted into a wide range of other functional groups or used in multicomponent reactions. For example, libraries of Schiff bases, secondary amines (via reductive amination), or various heterocyclic rings can be rapidly synthesized in 96-well or 384-well plate formats. mdpi.com

By combining a set of diverse amines with the core benzaldehyde structure, a large library of distinct compounds can be generated with minimal synthetic effort. This approach allows for the rapid exploration of chemical space around the this compound scaffold, which can accelerate the identification of new molecules with desired biological or material properties.

Chemical Reactivity and Reaction Mechanism Investigations

Reactivity Profile of the Aldehyde Functional Group

The aldehyde group (-CHO) is the primary site of reactivity for many transformations involving 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. This intrinsic reactivity allows the aldehyde to participate in numerous reactions, including additions, condensations, and oxidations. Its position on the aromatic ring, influenced by the adjacent methoxy (B1213986) and pyrimidinyl groups, modulates this inherent reactivity. The aldehyde function serves as a crucial handle for molecular elaboration, enabling the synthesis of more complex derivatives such as Schiff bases, hydrazones, and various heterocyclic systems.

Electronic and Steric Effects of Methoxy and Pyrimidinyl Substituents on Reactivity

The chemical behavior of this compound is significantly influenced by the electronic and steric properties of its substituents.

Methoxy Group (-OCH₃): Located at the C2 position (ortho to the aldehyde), the methoxy group is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The dominant +R effect increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. This activation, however, is tempered by its steric bulk, which can hinder the approach of reagents to the adjacent aldehyde group.

Pyrimidinyl Group: The 5-pyrimidinyl substituent, located at the C5 position (para to the aldehyde), is an electron-withdrawing group (EWG) due to the presence of two electronegative nitrogen atoms in the heteroaromatic ring. This -I and -R effect deactivates the benzene ring towards electrophilic attack and influences the reactivity of the aldehyde.

Combined Influence: The opposing electronic effects of the methoxy and pyrimidinyl groups create a "push-pull" system. The electron-donating methoxy group enhances the nucleophilicity of the aromatic ring, while the electron-withdrawing pyrimidinyl and aldehyde groups decrease it. This electronic balance precisely tunes the reactivity of the aldehyde carbonyl, making it sufficiently electrophilic for nucleophilic additions without being overly reactive.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Aldehyde (-CHO) | C1 | Electron-withdrawing (-I, -R) | Deactivates aromatic ring; electrophilic site for nucleophilic attack. |

| Methoxy (-OCH₃) | C2 | Electron-donating (+R > -I) | Activates aromatic ring; may sterically hinder the aldehyde group. |

| Pyrimidinyl | C5 | Electron-withdrawing (-I, -R) | Deactivates aromatic ring; influences the overall electron distribution. |

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the directing effects of the existing substituents.

Directing Effects:

The methoxy group is a powerful ortho-, para-director.

The aldehyde and pyrimidinyl groups are meta-directors.

Nucleophilic Addition and Condensation Reactions

The aldehyde functionality is highly prone to nucleophilic addition and subsequent condensation reactions. These transformations are fundamental to the synthetic utility of this compound, providing pathways to a diverse range of derivatives. uni.lu

Common reactions include:

Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), a common strategy for creating ligands and biologically active molecules. researchgate.net

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of a new carbon-carbon double bond. nih.gov

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene.

Multi-component Reactions: The compound can serve as the aldehyde component in powerful one-pot syntheses like the Biginelli or Hantzsch reactions to create complex heterocyclic structures. nih.govnih.gov

| Reaction Type | Reagent(s) | Product Type |

| Schiff Base Formation | Primary Amines (R-NH₂) | Imine |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated compound |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| Grignard Reaction | Grignard Reagents (R-MgX) | Secondary Alcohol |

| Biginelli Reaction | β-ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinone |

Intramolecular Cyclization Pathways

Derivatives of this compound are valuable precursors for intramolecular cyclization reactions to form fused heterocyclic systems. By introducing a suitable nucleophile onto a side chain, ring closure can be induced, often involving the aldehyde carbon. For example, a derivative containing a nucleophilic group (like an amine or thiol) at an appropriate position can attack the aldehyde to form a new ring. Mechanistic studies show that such transformations can proceed through initial condensation or addition, followed by a cyclization step that may be promoted by acid or base catalysis. rsc.orgnih.gov These pathways are crucial for the synthesis of complex polycyclic molecules with potential pharmaceutical applications. nih.gov

Chelation Properties and Metal Complex Formation of Derivatives

The structure of this compound is conducive to the formation of derivatives that can act as chelating ligands for metal ions. While the aldehyde itself is a weak ligand, it can be readily converted into multidentate ligands. For instance, condensation with hydrazines, hydroxylamines, or aminoguanidines can produce hydrazones, oximes, or guanylhydrazones, respectively. In these derivatives, the pyrimidinyl nitrogen atoms, along with the nitrogen and/or oxygen atoms of the newly formed side chain, can act as donor sites to coordinate with metal ions, forming stable chelate rings. The methoxy group's oxygen atom can also participate in coordination, further enhancing the stability of the resulting metal complexes. uobaghdad.edu.iqresearchgate.netmdpi.com

| Potential Donor Atom | Location | Role in Chelation |

| Pyrimidine (B1678525) Nitrogen (N1) | Pyrimidine Ring | Lewis basic site for metal coordination. |

| Pyrimidine Nitrogen (N3) | Pyrimidine Ring | Lewis basic site for metal coordination. |

| Iminic Nitrogen | Schiff Base Derivative | Can coordinate with a metal ion. |

| Carbonyl/Hydroxyl Oxygen | Aldehyde/Oxime/Hydrazone Derivative | Can act as a donor atom. |

| Methoxy Oxygen | Benzene Ring | Potential weak coordination site. |

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde, the molecular formula is established as C₁₂H₁₀N₂O₂. This composition leads to a calculated monoisotopic mass of 214.07423 Da. uni.lu

Liquid Chromatography-Mass Spectrometry (LC/MS) with Electrospray Ionization (ESI) is a common technique for analyzing chemical compounds. While experimental LC/MS-ESI data for this specific compound is not available in the searched literature, predicted data indicates the expected mass-to-charge ratios (m/z) for various adducts that would be observed in an analysis. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 215.08151 |

| [M+Na]⁺ | 237.06345 |

| [M-H]⁻ | 213.06695 |

| [M+NH₄]⁺ | 232.10805 |

| [M+K]⁺ | 253.03739 |

| [M]⁺ | 214.07368 |

Data sourced from PubChem CID 10727355. uni.lu

Without access to peer-reviewed articles or patents detailing the synthesis and characterization of this compound, the generation of a comprehensive and accurate article according to the requested outline cannot be completed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra typically exhibit absorption bands corresponding to π → π* and n → π* transitions of the aromatic rings and the carbonyl group.

Table 1: Predicted UV-Vis Absorption Maxima

| Electronic Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* | > 248 | Benzaldehyde (B42025) & Pyrimidine (B1678525) Rings |

Elemental Analysis

Elemental analysis is a fundamental technique for determining the elemental composition of a pure chemical compound. For this compound, with the molecular formula C₁₂H₁₀N₂O₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The calculated elemental composition serves as a benchmark for experimental verification of the compound's purity and identity. Experimental values obtained from combustion analysis are typically expected to be within ±0.4% of the theoretical values.

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 12 | 144.12 | 67.28 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.72 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.08 |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.94 |

| Total | | | | 214.24 | 100.00 |

Thermal Analysis (e.g., TGA/DTA/DrTG) for Stability Investigations

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Derivative Thermogravimetry (DrTG), are employed to investigate the thermal stability and decomposition behavior of a compound. These methods measure the change in a material's physical and chemical properties as a function of temperature.

For this compound, a TGA analysis would reveal the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. The DTA curve would indicate whether the decomposition processes are exothermic or endothermic. The DrTG curve, being the first derivative of the TGA curve, helps in identifying the temperatures of maximum decomposition rates. While specific experimental thermal analysis data for this compound is not available, a typical analysis would provide crucial information about its thermal stability, which is vital for determining its handling and storage conditions.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure of molecules. researchgate.net DFT methods are employed to calculate a wide range of molecular properties by approximating the electron density of the system.

Geometric optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to find this lowest energy conformation. The optimization process yields critical data on bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational analysis is conducted. This calculation serves two primary purposes: first, to confirm that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies, and second, to predict the molecule's infrared (IR) and Raman spectra. researchgate.net The calculated vibrational frequencies can be compared with experimental data to validate the computational model. researchgate.net

Table 1: Illustrative Data from Geometric Optimization of this compound This table illustrates the type of data obtained from a geometric optimization calculation. Actual values require a specific computational study.

| Structural Parameter | Description | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (aldehyde) | Length of the carbonyl double bond. | Value |

| C-O (methoxy) | Length of the carbon-oxygen single bond. | Value |

| C-C (phenyl-pyrimidine) | Length of the bond connecting the two rings. | Value |

| **Bond Angles (°) ** | ||

| O=C-H (aldehyde) | Angle defining the aldehyde group geometry. | Value |

| C-O-C (methoxy) | Angle of the methoxy (B1213986) ether linkage. | Value |

| Dihedral Angles (°) | ||

| Phenyl-Pyrimidine | Torsional angle describing the rotation between the two rings. | Value |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Analysis of the spatial distribution of these orbitals reveals likely sites for nucleophilic and electrophilic attack. wuxibiology.com

Table 2: Key Parameters from Frontier Molecular Orbital Analysis This table outlines the principal metrics derived from FMO analysis. Specific values for the title compound are not available in the provided search results.

| Parameter | Symbol | Description |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the molecule's electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the molecule's electron-accepting ability. |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO; a crucial indicator of chemical stability and reactivity. |

Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MESP) analysis creates a color-coded map of the electrostatic potential on the molecule's surface. nih.gov This map is an invaluable tool for predicting how the molecule will interact with other chemical species. researchgate.net

Electron-rich regions (typically colored red or yellow) show negative electrostatic potential and are susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like oxygen and nitrogen.

Electron-poor regions (typically colored blue) show positive electrostatic potential and are susceptible to nucleophilic attack. These areas are often located around hydrogen atoms bonded to electronegative atoms.

Neutral regions (typically colored green) indicate areas of near-zero potential.

The MESP map provides a visual guide to the molecule's reactive sites and is instrumental in understanding non-covalent interactions. nih.gov

Fukui function analysis offers a more quantitative approach to identifying reactive sites within a molecule. nih.gov It uses the principles of conceptual DFT to calculate the change in electron density at a specific atomic site when an electron is added or removed. This allows for the prediction of the most likely sites for:

Nucleophilic attack (where an electron is accepted), identified by the f+ function.

Electrophilic attack (where an electron is donated), identified by the f- function.

Radical attack , identified by the f0 function.

This analysis provides specific atomic indices that pinpoint the most reactive atoms, complementing the broader picture provided by MESP analysis. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Reactive Properties

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation models the movement of every atom in the system by solving Newton's equations of motion.

For this compound, MD simulations could be used to:

Explore its conformational landscape and the flexibility of the bond linking the phenyl and pyrimidine (B1678525) rings.

Simulate its behavior in different solvents (e.g., water, ethanol) to understand solvation effects and intermolecular interactions. researchgate.net

Study its interaction with biological targets, such as proteins or enzymes, by simulating the ligand-receptor complex to understand binding stability and dynamics. nih.govresearchgate.net

These simulations provide a time-resolved view of molecular behavior that is inaccessible through static quantum chemical calculations alone.

Prediction of Photophysical Properties (e.g., UV-Vis Spectra, Quantum Yield)

The photophysical properties of a molecule, which dictate its interaction with light, are of fundamental importance. These properties include the absorption and emission of light, as well as the efficiency of these processes. For this compound, theoretical calculations can predict its ultraviolet-visible (UV-Vis) absorption spectrum. This is typically achieved using Time-Dependent Density Functional Theory (TD-DFT), a computational method that can forecast the electronic transitions of a molecule.

The predicted UV-Vis spectrum for a molecule like this compound would likely exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, generally of higher energy, are associated with the conjugated π-system of the benzaldehyde (B42025) and pyrimidine rings. The n → π* transitions, which are typically weaker, involve the non-bonding electrons of the oxygen and nitrogen atoms. The solvent environment can also influence these absorption maxima, a phenomenon that can be modeled computationally.

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be estimated through computational means. This involves calculating the rates of both radiative (fluorescence) and non-radiative decay pathways from the excited state. While these calculations are complex, they provide valuable insights into the potential luminescent properties of the compound.

Table 1: Predicted Photophysical Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | 250 - 350 nm | TD-DFT |

| Molar Absorptivity (ε) | High (indicative of π → π* transitions) | TD-DFT |

| Fluorescence Quantum Yield (ΦF) | Low to moderate | Ab initio calculations |

Note: The values in this table are hypothetical predictions based on the general behavior of similar aromatic and heterocyclic compounds and are intended for illustrative purposes pending specific computational studies on this compound.

Quantum Chemical Modeling for Electronic Structure and Stability

Quantum chemical modeling is instrumental in understanding the electronic structure and thermodynamic stability of this compound. Methods such as Density Functional Theory (DFT) are commonly employed to determine the molecule's optimized geometry, molecular orbital energies, and charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzene ring, while the LUMO is likely to be centered on the electron-deficient pyrimidine ring and the benzaldehyde group.

The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and identify regions that are susceptible to electrophilic or nucleophilic attack. In this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring are expected to be regions of negative electrostatic potential, making them potential sites for electrophilic interaction.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | Moderate | Influences solubility and intermolecular interactions |

Note: The values in this table are hypothetical and based on typical results for analogous molecular structures. Specific computational research is required for precise values for this compound.

Medicinal Chemistry and Biological Activity of 2 Methoxy 5 Pyrimidin 5 Yl Benzaldehyde and Its Derivatives

Broad Pharmacological Potential of the Pyrimidine (B1678525) Core Structure

The pyrimidine ring is a fundamental heterocyclic scaffold and a key constituent of essential biomolecules, including the nucleobases cytosine, thymine, and uracil, which form the building blocks of DNA and RNA. nih.govnih.gov This inherent biological relevance has made pyrimidine and its derivatives a cornerstone in drug discovery. nih.gov The structural similarity of the pyrimidine nucleus to biological molecules allows for critical interactions with a wide array of biological targets, such as enzymes and proteins. nih.govnih.gov

Consequently, pyrimidine derivatives have demonstrated an extensive range of pharmacological activities. nih.govbenthamdirect.com Medicinal chemists have successfully developed numerous therapeutic agents containing the pyrimidine nucleus, which exhibit properties including anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and antihypertensive effects. nih.govbenthamdirect.comnih.gov The versatility of the pyrimidine scaffold allows for extensive chemical modification at its various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. benthamdirect.com This adaptability has led to the development of drugs targeting a broad spectrum of diseases, solidifying the pyrimidine core as a "privileged structure" in medicinal chemistry. nih.gov The stability conferred by its aromaticity, combined with reactive sites that permit functionalization, makes it an ideal framework for designing novel and potent biologically active compounds. benthamdirect.com

Anticancer and Cytotoxic Activities

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents, owing to its structural role in nucleic acids, making it a prime candidate for antimetabolite drugs. nih.gov Derivatives of 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde build upon this foundation, with research exploring their potential to induce cancer cell death and inhibit tumor growth through various mechanisms.

In Vitro Cytotoxicity Assays (e.g., against HepG2, HCT116, A549, Jurkat, K562 cell lines)

Numerous studies have demonstrated the potent cytotoxic effects of pyrimidine derivatives against a panel of human cancer cell lines. The antiproliferative activity is often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Derivatives incorporating the pyrimidine core have shown significant efficacy against lung (A549), liver (HepG2), and colon (HCT116) cancer cell lines. For instance, a series of novel thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized and evaluated for their cytotoxic potential. researchgate.net Among them, a compound featuring a methoxy (B1213986) group, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine, displayed particularly potent and broad-spectrum activity with very low IC50 values against A549, HCT116, and MCF-7 (breast cancer) cell lines. researchgate.net Similarly, new indolyl-pyrimidine hybrids have been shown to possess broad-spectrum cytotoxic activity against HepG2 and HCT-116 cancer cells. nih.gov Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have also demonstrated good cytotoxic activity against HepG2 and HCT-116 cell lines. benthamdirect.com

The data below summarizes the in vitro cytotoxicity (IC50 in µM) of selected pyrimidine derivatives against various human cancer cell lines, illustrating the potential of this structural class.

| Compound Class | Specific Derivative Example | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | Reference |

|---|---|---|---|---|---|

| Thieno[2,3-d]pyrimidines | 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine | 0.00279 µM | - | 0.00669 µM | researchgate.net |

| Pyrazolo[3,4-d]pyrimidines | Pyrazolo derivative 14d | - | 3.65 µM | 2.00 µM | benthamdirect.com |

| Indolyl-pyrimidine Hybrids | Compound 4g | - | 5.02 µM | 6.6 µM | nih.gov |

| 4-Thiophenyl-pyrimidines | Compound 11a (Pyrimidine-based) | - | Moderate Activity | - | nih.gov |

| Benzimidazole (B57391) Derivatives | Compound se-182 | 15.80 µM | 15.58 µM | - | jksus.org |

| Benzofuran Derivatives | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 3.5 µM | 3.8 µM | >10.8 µM | mdpi.com |

Enzymatic Inhibition Studies (e.g., Kinase Inhibitors, BMPR2, Thymidylate Synthase)

The anticancer activity of pyrimidine derivatives often stems from their ability to inhibit specific enzymes that are crucial for the growth and survival of cancer cells.

Kinase Inhibitors: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyrimidine scaffold is an isostere of the adenine (B156593) ring of ATP, allowing molecules that contain it to act as competitive inhibitors in the ATP-binding site of kinases. nih.gov Derivatives such as pyrazolo[3,4-d]pyrimidines have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govbenthamdirect.com A notable example of a highly relevant structure is 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580), which selectively inhibits the cFMS kinase. nih.gov This demonstrates that the methoxy-benzyl-pyrimidine motif is a viable scaffold for potent and selective kinase inhibition.

BMPR2 Inhibitors: Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a serine/threonine receptor kinase involved in cell proliferation, differentiation, and apoptosis. nih.govresearchgate.net While specific inhibitors for BMPR2 are rare, screening of large chemical libraries has identified potent and selective inhibitors based on aminopyrimidine and benzimidazole cores. nih.govresearchgate.net These discoveries highlight the potential for pyrimidine-based structures to target less-explored kinases like BMPR2, which is implicated in several diseases, including cancer. researchgate.net

Thymidylate Synthase (TS) Inhibitors: Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.orgmdpi.com Inhibition of TS leads to a depletion of dTMP, which disrupts DNA replication and repair, ultimately causing cell death. wikipedia.org This mechanism is a clinically validated strategy in cancer chemotherapy, with drugs like 5-fluorouracil (B62378) acting as indirect TS inhibitors. nih.gov Pyrimidine derivatives have been designed as direct and potent inhibitors of TS, offering a more specific mechanism of action. nih.govnih.gov For instance, certain propenal derivatives of pyrimidine bases have been shown to be potent inhibitors of thymidylate synthesis in leukemia cells. nih.gov

Mechanisms of Antitumor Action

The cytotoxic effects of pyrimidine derivatives are executed through several intricate cellular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. Studies on various methoxy-substituted pyrimidine analogues have shown they can trigger apoptosis through the mitochondrial (intrinsic) pathway. nih.govmdpi.com This often involves an increase in the generation of intracellular reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential (MMP), and the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.com

Another key mechanism is the disruption of the cell cycle. mdpi.com By interfering with the cellular machinery that governs cell division, these compounds can cause cancer cells to arrest in specific phases of the cell cycle, such as the S or G2/M phase, preventing them from proliferating. mdpi.com Furthermore, some pyrimidine derivatives have been found to inhibit cancer cell migration, a critical step in metastasis. nih.gov At the molecular level, these compounds can modulate critical oncogenic signaling pathways, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently hyperactivated in various cancers. nih.gov

Antimicrobial Properties

In an era of increasing antimicrobial resistance, the development of new antibacterial agents is a global health priority. The pyrimidine scaffold has long been recognized for its potential in creating effective antimicrobial drugs.

Antibacterial Efficacy (against Gram-positive and Gram-negative bacteria)

Derivatives of pyrimidine have consistently demonstrated broad-spectrum antibacterial activity. They are effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govtandfonline.com The efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth.

Structurally related compounds, such as tetrahydropyrimidinyl-substituted benzimidazoles, have shown potent activity. Specifically, a derivative containing a 3-methoxy-phenyl group was synthesized and evaluated for its antibacterial properties. nih.gov Dihydropyrimidine (B8664642) derivatives have also been extensively studied, with some compounds showing high inhibitory effects against Acinetobacter baumannii and S. aureus. nih.gov Furthermore, certain 2-(benzylthio)pyrimidine derivatives have been found to be active against multi-resistant strains of E. coli and S. aureus, highlighting their potential to combat drug-resistant infections. scirp.org

The following table presents the antibacterial activity (MIC in µg/mL) of selected pyrimidine-related compounds against various bacterial strains.

| Compound Class | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| Dihydropyrimidines | S. aureus | 62.5 | A. baumannii | 62.5 | nih.gov |

| - | - | P. aeruginosa | 250 | ||

| Amidinobenzimidazoles | MRSA | 8 | E. coli (ESBL) | 4 | tandfonline.com |

| - | - | K. pneumoniae (ESBL) | 8 | ||

| Tetrahydropyrimidinyl-benzimidazoles | S. pyogenes | 2 | E. coli | 1 | nih.gov |

| - | - | M. catarrhalis | 2 | ||

| 2-(Benzylthio)pyrimidines | S. aureus (Multi-resistant) | Active | E. coli (Multi-resistant) | Active | scirp.org |

Antifungal Efficacy

The pyrimidine nucleus is a constituent of various natural and synthetic compounds that exhibit significant antifungal properties. Research into pyrimidine derivatives has led to the development of new antifungal agents. For instance, a study on novel pyrrolopyrimidine derivatives of methoxybenzaldehydes demonstrated notable antifungal activity. asianpubs.orgresearchgate.net In this research, compounds were synthesized by reacting substituted methoxybenzaldehydes with 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine. The resulting derivatives were tested in vitro against fungal strains such as Candida albicans and Saccharomyces cerevisiae. researchgate.net

The study revealed that certain derivatives exhibited more potent antifungal activity than the standard drug fluconazole. asianpubs.orgresearchgate.net Specifically, derivatives incorporating 2,4-dimethoxybenzaldehyde (B23906) and 4-hydroxy-3-methoxybenzaldehyde showed significant efficacy. researchgate.net While these compounds are not direct derivatives of this compound, they share the core methoxybenzaldehyde and pyrimidine-like (pyrrolopyrimidine) structures, suggesting that this scaffold is a promising area for the development of new antifungal drugs. asianpubs.orgresearchgate.netresearchgate.net

A separate high-throughput screening of approximately 50,000 synthetic compounds identified a novel pyrimidine-based chemical scaffold with broad-spectrum antifungal activity, including against molds that are typically difficult to treat. nih.gov The identified compound demonstrated a minimum inhibitory concentration (MIC) of 8–16 µg/mL against Aspergillus fumigatus and potent activity against Scedosporium apiospermum with an MIC of 2 µg/mL. nih.gov Further investigation suggested that this class of compounds may target the endoplasmic reticulum, leading to a disruption of its function. nih.gov

Another study focused on pyrimidine derivatives containing an amide moiety and evaluated their in vitro antifungal activities against various plant pathogenic fungi. nih.gov Certain compounds in this series exhibited excellent antifungal activity against Phomopsis sp., with EC50 values superior to the commercial fungicide Pyrimethanil. nih.gov

Interactive Data Table: Antifungal Activity of Select Pyrimidine Derivatives

| Compound/Derivative Class | Fungal Strain | Activity Metric | Result | Reference |

| Pyrrolopyrimidine derivatives of methoxybenzaldehydes | Candida albicans, S. cerevisiae | In vitro testing | More potent than fluconazole | asianpubs.orgresearchgate.netresearchgate.net |

| Novel pyrimidine-based scaffold | Aspergillus fumigatus | MIC | 8–16 µg/mL | nih.gov |

| Novel pyrimidine-based scaffold | Scedosporium apiospermum | MIC | 2 µg/mL | nih.gov |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | EC50 | 10.5 µg/ml | nih.gov |

Other Significant Biological Activities

Antiviral Activity

For instance, a series of hydroxy-substituted benzaldehydes and related compounds were investigated for their activity against herpes simplex type I (HSV-1) and influenza A viruses. researchgate.net This study found that salicylaldehyde (B1680747) and 2,3-dihydroxybenzaldehyde (B126233) could suppress the replication of HSV-1. researchgate.net The structure-activity relationship analysis suggested that the presence and position of hydroxyl groups on the benzaldehyde (B42025) ring are crucial for antiviral activity. researchgate.net Another study synthesized novel 2-[(substitutedphenyl/heteroaryl)imino]-3-phenyl-1,3-thiazolidin-4-ones, with one derivative showing activity against a thymidine (B127349) kinase-deficient strain of varicella-zoster virus (VZV) with an EC50 of 37 µM.

Furthermore, research on nucleoside analogues containing a pyrimidine moiety has demonstrated antiviral potential. A study on 1,2,3-triazolyl nucleoside analogues, where a 1,2,3-triazol-4-yl-β-d-ribofuranosyl fragment was attached to a pyrimidine ring, showed that some of these compounds exhibited moderate activity against the influenza A H1N1 virus and high potency against the Coxsackie B3 virus. nih.gov

Anti-inflammatory and Analgesic Effects

Pyrimidine derivatives have been extensively studied for their anti-inflammatory and analgesic properties. niscpr.res.in The mechanism of action for the anti-inflammatory effects of many pyrimidine-based compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov Research has indicated that pyrimidine derivatives featuring methoxy and nitro groups tend to exhibit enhanced COX-2 inhibitory potential. nih.gov

A study focused on new pyrimidine-5-carbonitriles as COX-2 inhibitors found that several synthesized compounds demonstrated potent activity at minimal concentrations, with IC50 values in the submicromolar range. mdpi.com Specifically, compounds with a 4-methoxyphenyl (B3050149) substituent on the pyrimidine ring showed significant COX-2 inhibition. mdpi.com For example, certain derivatives were found to be nearly as potent as the reference drug Celecoxib and significantly more potent than Nimesulide. mdpi.com

In terms of analgesic activity, various pyrimidine derivatives have shown promising results. niscpr.res.in One study synthesized a number of pyrimidine derivatives and screened them for both anti-inflammatory and analgesic activities. niscpr.res.in While the anti-inflammatory effects were moderate, one compound exhibited a significant analgesic effect of 75% at a dose of 100 mg/kg. niscpr.res.in Another study on thiophene-pyrazole derivatives, which can be considered bioisosteres of some pyrimidine systems, also reported potent analgesic and anti-inflammatory activities. nih.gov

Interactive Data Table: COX-2 Inhibition by Select Pyrimidine Derivatives

| Compound/Derivative Class | COX-2 % Inhibition (at 10⁻⁸ M) | IC50 (µM) | Reference |

| 2-((Benzo[d]oxazol-2-ylmethyl)amino)-4-(4-methoxyphenyl)-6-methoxypyrimidine-5-carbonitrile | 77.01 ± 0.03 | 0.20 ± 0.01 | mdpi.com |

| N-((4-(5-cyano-4-(4-methoxyphenyl)-6-((4-sulfamoylphenyl)amino)pyrimidin-2-yl)phenyl)sulfonyl)acetamide | 75.25 ± 1.1 | 0.18 ± 0.01 | mdpi.com |

| 4-(5-cyano-4-(4-methoxyphenyl)-6-((4-sulfamoylphenyl)amino)pyrimidin-2-yl)benzenesulfonamide | 76.14 ± 1.05 | 0.16 ± 0.01 | mdpi.com |

| Celecoxib (Reference) | - | 0.19 ± 0.01 | mdpi.com |

| Nimesulide (Reference) | - | 1.50 ± 0.02 | mdpi.com |

Anticonvulsant Activity

The search for new antiepileptic drugs has led to the investigation of various heterocyclic compounds, including pyrimidine derivatives. Several studies have demonstrated the potential of this scaffold in developing effective anticonvulsant agents.

One study involved the synthesis of a series of 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile derivatives. nih.gov These compounds were evaluated for their anticonvulsant activity using the maximal electroshock (MES) seizure model in mice. Several of the synthesized compounds were found to be highly active at a low dose, indicating their ability to prevent the spread of seizures. nih.gov

Another research effort focused on newer 5,6-dihydropyrimidine-2(1H)-thione derivatives. researchgate.net These compounds were tested in both the MES and subcutaneous pentylenetetrazole (scPTZ) models. The results showed that some of these derivatives were significantly more potent than the standard drug ethosuximide (B1671622) in the scPTZ test and exhibited 100% protection in the MES test. researchgate.net Importantly, these active compounds did not show any signs of motor impairment in neurotoxicity screenings. researchgate.net

Furthermore, a study on new derivatives of 5-methoxy-2-mercapto benzimidazole, which were condensed with different aryl aldehydes, also reported anticonvulsant activity. researchgate.netscholarsresearchlibrary.com All the synthesized compounds in this series demonstrated the ability to delay the onset of seizures and reduce the number of seizure attacks in a yohimbine (B192690) hydrochloride-induced epilepsy model. researchgate.netscholarsresearchlibrary.com

Antihypertensive Properties

Pyrimidine derivatives have been investigated for their potential as antihypertensive agents, with a significant focus on their ability to act as calcium channel blockers. nih.govnih.gov The blockade of calcium channels is a well-established mechanism for reducing blood pressure.

A study on novel dihydropyrimidine derivatives as calcium channel blockers demonstrated that these compounds can impart potent and long-acting antihypertensive effects in vivo. nih.gov Structure-activity relationship studies within this series revealed that specific substitutions on the pyrimidine ring were optimal for vasorelaxant activity. nih.gov

Another study focused on a series of 5-(substituted benzylidene)-2,4,6(1H,3H,5H)-pyrimidinetriones. nih.gov These compounds were found to reduce blood pressure in hypertensive rats. The mechanism of action was determined to be vasodilation, which was mediated through calcium channel antagonism, as well as antioxidant and anti-inflammatory pathways. nih.gov The compounds caused a rightward shift in the concentration-response curves for calcium chloride, indicating a calcium channel blocking effect. nih.gov

Research on Biginelli-derived pyrimidines and fused pyrimidines also identified several compounds with significant ex vivo calcium channel blocking activity compared to the reference drug nifedipine. mdpi.com The most promising of these compounds also demonstrated good hypotensive activity when administered intravenously in dogs. mdpi.com

Antimonoamine Oxidase Activity

The pyrimidine nucleus is a versatile scaffold that has been explored for a wide range of biological activities. Certain pyrimidine derivatives have been investigated for their potential to inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. Studies on condensed pyrimidines have shown that this class of compounds can act as reversible and selective inhibitors of MAO-A nih.gov. For instance, research into 4,6-diphenylpyrimidine (B189498) derivatives identified their potential for the inhibition of monoamine oxidase, highlighting the relevance of the pyrimidine core in designing MAO inhibitors nih.gov.

While the broader class of pyrimidine derivatives has shown promise, specific experimental data on the monoamine oxidase inhibitory activity of this compound and its direct derivatives is not extensively documented in the current scientific literature. Structure-activity relationship studies on related condensed pyrimidines have indicated that substituents on the diazine nucleus can significantly modulate enzyme inhibition nih.gov. Therefore, while the core structure suggests potential for MAO interaction, dedicated enzymatic assays would be necessary to quantify the specific inhibitory potency and selectivity of this compound against MAO-A and MAO-B.

Antioxidant and Free Radical Scavenging Activities

The chemical scaffold of this compound, which combines a 2-methoxyphenol moiety with a pyrimidine ring, suggests a potential for antioxidant and free radical scavenging activities. Both pyrimidine and methoxyphenol derivatives are known to possess such properties ijpsonline.comresearchgate.net. The human body is consistently exposed to oxidative stress from excess production of free radicals, which can damage cells and are implicated in numerous diseases ijpsonline.com. Antioxidants can mitigate this damage by neutralizing these reactive species ijpsonline.com.

The antioxidant capacity of pyrimidine derivatives has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and hydrogen peroxide scavenging methods ijpsonline.commdpi.com. The mechanism often involves the donation of a hydrogen atom or an electron to the free radical, thus neutralizing it mdpi.commedcraveonline.com. The presence of electron-donating groups, such as a methoxy group, on the aromatic ring is often associated with enhanced antioxidant activity ijpsonline.com. Conversely, electron-withdrawing groups at specific positions have also been shown to confer potent activity nih.gov. Studies on various pyrimidine derivatives have demonstrated a wide range of potencies, with some compounds exhibiting radical scavenging activity comparable to standards like ascorbic acid ijpsonline.comrasayanjournal.co.in.

Table 1: Antioxidant Activity of Representative Pyrimidine Derivatives

| Compound Class | Assay | Activity (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| Chromenopyrimidinethiones | DPPH & ABTS | IC50 range: 21.28-72.98 µg/ml | ijpsonline.com |

| 1,3,4-Oxadiazole tagged thieno[2,3-d]pyrimidines | DPPH | IC50 range: 16.35-17.70 µg/ml | ijpsonline.comijpsonline.com |

| 4,6-bisaryl-pyrimidin-2-amine derivatives | H2O2 Scavenging | IC50: 0.020 mol/lit | nih.gov |

| Indolyl-pyrimidine derivatives | DPPH | Good activity, comparable to ascorbic acid | ijpsonline.com |

| 2-Thiouracil-5-Sulfonamide derivatives | DPPH | IC50 range: 7.55-80.0 µg/mL | mdpi.com |

Modulation of Hemoglobin Oxygen Affinity (e.g., for Sickle Cell Disease Treatment)

Aromatic aldehydes, including derivatives of this compound, represent a significant class of compounds investigated for the treatment of sickle cell disease (SCD) researchgate.net. The pathophysiology of SCD is driven by the polymerization of deoxygenated sickle hemoglobin (HbS), which causes red blood cells to deform into a rigid sickle shape biomedres.us. One major therapeutic strategy is to increase the oxygen affinity of hemoglobin, thereby stabilizing its high-oxygen-affinity relaxed state (R-state), as oxyhemoglobin (oxyHbS) does not polymerize nih.govnih.govresearchgate.net.

Derivatives of benzaldehyde can act as allosteric modulators of hemoglobin nih.govresearchgate.net. They typically form a Schiff base adduct with the N-terminal α-Val1 amine residues located in the α-cleft of the hemoglobin tetramer nih.govresearchgate.net. This covalent interaction stabilizes the R-state, leading to a leftward shift in the oxygen equilibrium curve (OEC) and an increase in hemoglobin's affinity for oxygen nih.govnih.gov. This mechanism effectively reduces the concentration of deoxygenated HbS available for polymerization, thus inhibiting red blood cell sickling nih.govnih.gov. Voxelotor, an approved drug for SCD, is an aromatic aldehyde that operates via this mechanism researchgate.netgoogle.comnewdrugapprovals.org. Research on various pyridyl and pyrimidinyl derivatives of benzaldehyde has demonstrated that structural modifications significantly impact their potency in increasing oxygen affinity and preventing sickling nih.govgoogle.com.

Table 2: Activity of Benzaldehyde Derivatives on Hemoglobin Oxygen Affinity and Sickling

| Compound | Mechanism | Effect on Hb Oxygen Affinity (P50 shift) | Antisickling Effect | Reference |

|---|---|---|---|---|

| Voxelotor (GBT-440) | Forms Schiff base with α-globin; stabilizes R-state Hb. | Potently increases oxygen affinity. | Inhibits deoxygenation-induced sickling. | researchgate.netnewdrugapprovals.org |

| 5-HMF | Forms Schiff base with α-Val1. | Increases oxygen affinity. | Inhibits hypoxia-induced sickling. | biomedres.usnih.gov |

| Pyridyl derivatives of vanillin (B372448) (e.g., INN312) | Forms Schiff base with α-Val1. | Potently increases oxygen affinity. | Efficiently inhibits deoxy-HbS polymerization. | nih.govresearchgate.net |

| Substituted Benzaldehydes | Stabilize the oxygenated form of hemoglobin. | Produce left-shift of the oxygen saturation curve. | Potent inhibitors of sickling at low oxygen pressure. | nih.gov |

| KAUS-38 | Covalent interaction with βCys93. | Increased Hb affinity for oxygen (11.8% at 2 mM). | Inhibited erythrocyte sickling by 9% at 2 mM. | semanticscholar.org |

In Silico Drug Discovery Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique widely used in drug discovery to predict the binding orientation and affinity of a small molecule to its macromolecular target researchgate.net. For pyrimidine-based compounds, docking studies have been instrumental in elucidating their interactions with a variety of biological targets, including enzymes and receptors researchgate.netunair.ac.idmdpi.com. These simulations help visualize the binding geometries and key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-target complex researchgate.netunair.ac.id.

In the context of the activities discussed, docking studies can predict how derivatives of this compound might interact with targets like monoamine oxidase or key proteins in oxidative stress pathways. For the antisickling activity, molecular docking has been used to model the interaction of aromatic aldehydes within the α-cleft of hemoglobin. These studies confirm that the aldehyde group is positioned to form a Schiff base with the α-Val1 residue, and that other substituents on the benzaldehyde ring can form additional stabilizing interactions with nearby amino acid residues, thereby influencing the compound's potency as an allosteric modulator nih.gov. The binding energy scores calculated from these simulations can help rank potential drug candidates before their synthesis and experimental testing unair.ac.idmdpi.com.

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrimidine derivatives, SAR analyses have been crucial in optimizing their therapeutic potential nih.govrsc.org.

For Antimonoamine Oxidase Activity: In related diazine heterocycles, SAR studies have shown that the nature and position of substituents on the core ring system determine both the potency and selectivity of MAO inhibition nih.gov.

For Modulation of Hemoglobin Oxygen Affinity: SAR is particularly well-defined for benzaldehyde derivatives as antisickling agents. Studies have demonstrated that the position of the aldehyde group relative to other substituents is critical. For instance, in pyridyl derivatives of benzaldehyde, ortho-substituted compounds are generally the most potent in increasing hemoglobin's oxygen affinity researchgate.netnih.gov. The methoxy group's position can also substantially alter activity, with meta or para substitutions often showing high potency researchgate.net. These SAR insights are vital for designing new, more effective modulators for sickle cell disease treatment nih.gov.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. For pyrimidine-based drug candidates, computational tools are routinely used to predict their drug-likeness and ADMET profiles nih.govresearchgate.netnih.govgjpb.de. These predictions help to identify and filter out compounds that are likely to fail in later stages of development due to poor bioavailability or toxicity gjpb.de.

Commonly evaluated parameters include adherence to Lipinski's Rule of Five (which predicts oral bioavailability), solubility, plasma protein binding, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes researchgate.netgjpb.de. Toxicity predictions screen for potential issues such as mutagenicity or carcinogenicity. Numerous studies on various pyrimidine derivatives have shown that these compounds can be designed to possess favorable ADMET properties, with good predicted oral bioavailability and low toxicity researchgate.net. For example, in silico screening of large libraries of heterocyclic compounds, including pyrimidines, has successfully identified candidates with desirable drug-like properties for further development gjpb.de.

Table 3: Representative In Silico ADMET Predictions for Pyrimidine-Based Compounds

| ADMET Parameter | Predicted Property/Outcome | Significance | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Many derivatives fall within acceptable ranges. | Predicts good oral bioavailability and "drug-likeness". | mdpi.comresearchgate.net |

| Aqueous Solubility | Variable, but can be optimized through structural modification. | Crucial for absorption. | researchgate.net |

| Human Intestinal Absorption (HIA) | Often predicted to be high for well-designed derivatives. | Indicates potential for good absorption after oral administration. | researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Can be tailored; some derivatives predicted to be CNS-negative. | Important for avoiding unwanted central nervous system side effects. | gjpb.de |

| CYP2D6 Inhibition | Many derivatives are predicted to be non-inhibitors. | Lower risk of drug-drug interactions. | researchgate.net |

| Toxicity (e.g., Mutagenicity) | Generally predicted to be non-toxic and non-mutagenic. | Indicates a favorable safety profile. | gjpb.de |

High-Throughput Screening and DNA-Encoded Library Applications

The evolution of drug discovery has been marked by the development of sophisticated screening methodologies capable of rapidly assessing vast chemical libraries for biological activity. High-throughput screening (HTS) and DNA-encoded library (DEL) technology represent two cornerstones of modern hit identification, enabling the efficient exploration of chemical space. nih.gov Small molecules containing privileged scaffolds, such as the pyrimidine ring found in this compound, are of significant interest for the construction of these large-scale libraries. nih.gov The pyrimidine motif is a ubiquitous component in approved drugs and natural products, making it an ideal framework for generating libraries with drug-like properties. nih.gov

High-throughput screening involves the automated testing of large numbers of compounds against a specific biological target. While powerful, HTS requires significant investment in infrastructure and compound management. nih.gov DNA-encoded library technology offers a cost-effective and time-efficient alternative, allowing for the generation and interrogation of libraries containing billions of members. nih.gov In a DEL, each small molecule is covalently linked to a unique DNA oligonucleotide that serves as an identifiable barcode for that specific molecule. nih.govnih.gov This allows for the pooling of entire libraries and their screening against a target protein in a single experiment. springernature.com Active compounds that bind to the target can be isolated and their DNA tags sequenced to reveal their chemical identity. springernature.com